molecular formula C14H11N3O3S B3882189 METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B3882189
M. Wt: 301.32 g/mol
InChI Key: KXQBMUJGLSRKPH-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a pyridylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by the introduction of the cyano and pyridylcarbonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-3-methyl-5-[(3-pyridylcarbonyl)amino]-2-thiophenecarboxylate
  • Methyl 4-cyano-3-methyl-5-[(2-pyridylcarbonyl)amino]-2-thiophenecarboxylate

Uniqueness

Methyl 4-cyano-3-methyl-5-[(4-pyridylcarbonyl)amino]-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring and the position of the pyridylcarbonyl group

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-(pyridine-4-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8-10(7-15)13(21-11(8)14(19)20-2)17-12(18)9-3-5-16-6-4-9/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQBMUJGLSRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
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METHYL 4-CYANO-3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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